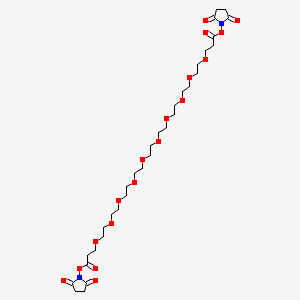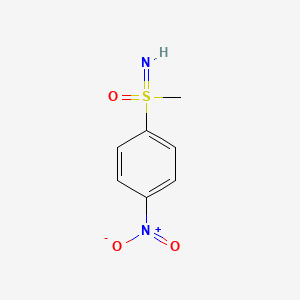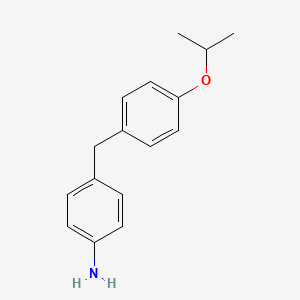
Bis-PEG10-NHS ester
概要
説明
Bis-PEG10-NHS ester: is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various bioconjugation applications .
作用機序
Target of Action
Bis-PEG10-NHS ester is a PEG/Alkyl/ether-based PROTAC linker . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The mode of action of this compound involves the formation of stable amide bonds with the primary amines of proteins and other amine-containing molecules . This is achieved through the NHS ester groups present in the this compound .
Biochemical Pathways
In the context of PROTACs, this compound contributes to the degradation of target proteins. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins . This can lead to the modulation of cellular processes that these proteins are involved in.
Action Environment
The action of this compound is influenced by the biochemical environment of the cell. The presence of primary amines in proteins and other molecules is necessary for the compound to form stable amide bonds . Additionally, the effectiveness of PROTACs synthesized using this compound would depend on the presence and activity of the ubiquitin-proteasome system within the cell .
生化学分析
Biochemical Properties
Bis-PEG10-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The NHS ester groups of this compound can bind to the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . By facilitating the selective degradation of target proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs and ADCs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
準備方法
Synthetic Routes and Reaction Conditions: Bis-PEG10-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as precipitation, filtration, and chromatography to remove impurities and unreacted starting materials .
化学反応の分析
Types of Reactions: Bis-PEG10-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines (-NH2) to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and DMF.
Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature.
Major Products: The major products formed from these reactions are PEGylated proteins or other amine-containing molecules, which exhibit enhanced solubility and stability .
科学的研究の応用
Chemistry: Bis-PEG10-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Biology: In biological research, this compound is employed to label proteins and peptides, facilitating studies on protein-protein interactions and cellular processes .
Medicine: In the medical field, this compound is a key component in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Industry: Industrially, this compound is used in the production of bioconjugates for diagnostic and therapeutic applications .
類似化合物との比較
- Azido-PEG5-succinimidyl carbonate
- Boc-NH-PEG11-C2-acid
- DBCO-PEG4-alkyne
- Fmoc-N-PEG3-CH2-NHS ester
- Mal-PEG4-VA
Comparison: Bis-PEG10-NHS ester is unique due to its dual NHS ester groups, which allow for the simultaneous conjugation of two amine-containing molecules. This feature makes it particularly useful in the synthesis of complex bioconjugates such as ADCs and PROTACs .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKFVMHVUBCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111851 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221949-02-4 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)



![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)

